Cas no 1365091-89-9 (ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate)

ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate
- EN300-1453830
- 1365091-89-9
-
- インチ: 1S/C13H16O2/c1-4-15-13(14)9-8-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3/b9-8+
- InChIKey: XEFZYTJNTIIPPN-CMDGGOBGSA-N
- ほほえんだ: O(CC)C(/C=C/C1=CC=CC(C)=C1C)=O
計算された属性
- せいみつぶんしりょう: 204.115029749g/mol
- どういたいしつりょう: 204.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 26.3Ų
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453830-50mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1453830-5000mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1453830-1.0g |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1453830-500mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1453830-10000mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1453830-1000mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 1000mg |
$728.0 | 2023-09-29 | ||
Enamine | EN300-1453830-2500mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 2500mg |
$1428.0 | 2023-09-29 | ||
Enamine | EN300-1453830-250mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1453830-100mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 100mg |
$640.0 | 2023-09-29 |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoateに関する追加情報
Introduction to Ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate (CAS No. 1365091-89-9)
Ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate, a compound with the chemical identifier CAS No. 1365091-89-9, is a specialized organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has been the subject of extensive studies due to its potential applications in various scientific domains.
The molecular structure of ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate consists of an ester group attached to a conjugated system of a phenyl ring and a propenone moiety. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile candidate for synthetic chemistry and drug development. The presence of two methyl groups at the 2 and 3 positions of the phenyl ring enhances its stability and reactivity, which are crucial factors in its utility as a building block in organic synthesis.
In recent years, there has been growing interest in exploring the pharmacological properties of this compound. Studies have indicated that ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate exhibits promising biological activities that could be leveraged in the development of novel therapeutic agents. Research has focused on its potential role in modulating various biological pathways, including those involved in inflammation, pain perception, and neurochemical signaling.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a selective manner. The conjugated system and the ester functionality provide specific binding interactions with enzymes and receptors, which are essential for drug efficacy. For instance, preliminary studies have suggested that it may have inhibitory effects on certain enzymes implicated in metabolic disorders. This makes it an attractive candidate for further investigation as a lead compound in drug discovery programs.
The synthesis of ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate represents another area of active research. The development of efficient synthetic routes is crucial for both academic research and industrial applications. Recent advancements in synthetic methodologies have enabled the production of this compound with high yield and purity, facilitating its use in more complex chemical transformations. The optimization of these synthetic pathways has also opened up new possibilities for derivative synthesis, allowing researchers to explore modified versions of the molecule with enhanced properties.
The role of computational chemistry in studying ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate cannot be overstated. Molecular modeling techniques have provided valuable insights into its structural features and interactions with biological targets. These computational studies have helped researchers predict the behavior of the compound in various environments, thereby guiding experimental design and improving the success rate of synthetic efforts. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery research.
In conclusion, ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate (CAS No. 1365091-89-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover more about its properties and applications, this compound is poised to play a pivotal role in advancing our understanding of disease mechanisms and developing innovative treatment strategies.
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